molecular formula C12H17NO B2453742 2-{[(1-Cyclopropylethyl)amino]methyl}phenol CAS No. 1153130-97-2

2-{[(1-Cyclopropylethyl)amino]methyl}phenol

Cat. No.: B2453742
CAS No.: 1153130-97-2
M. Wt: 191.274
InChI Key: VDDXGBZNADLHEX-UHFFFAOYSA-N
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Description

2-{[(1-Cyclopropylethyl)amino]methyl}phenol is a synthetic phenol derivative of interest in medicinal chemistry and pharmacological research. This compound features a phenolic core, a common structural motif in natural products and bioactive molecules , strategically functionalized with a cyclopropylethylamino-methyl group. The cyclopropyl moiety is a privileged structure in drug design, often employed to confer conformational restraint, modulate lipophilicity, and improve metabolic stability . Phenol derivatives serve as versatile building blocks in organic synthesis. The phenolic hydroxyl group is amenable to various electrophilic substitution reactions, including acylation and alkylation, which are classical strategies for creating prodrugs or modifying bioavailability . Furthermore, the presence of the Mannich base scaffold—an amine group mounted on a methylene bridge—suggests potential for further chemical derivatization, making this compound a valuable intermediate for generating diverse libraries of molecules for structure-activity relationship (SAR) studies . In research contexts, structurally similar compounds containing cyclopropyl and phenolic groups have been investigated as key synthons in the development of bitopic or allosteric ligands for G protein-coupled receptors (GPCRs) . This compound is supplied exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(1-cyclopropylethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(10-6-7-10)13-8-11-4-2-3-5-12(11)14/h2-5,9-10,13-14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXGBZNADLHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(1-Cyclopropylethyl)amino]methyl}phenol typically involves the reaction of cyclopropylethylamine with a suitable phenolic compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under specific conditions. In analogous compounds like 3-{[(1-cyclopropylethyl)amino]methyl}phenol, oxidation with strong oxidizing agents (e.g., KMnO₄ or CrO₃) yields quinones via hydroxyl group dehydrogenation. For example:

2-[(1-Cyclopropylethyl)amino]methylphenolH+KMnO4Quinone derivative+H2O\text{2-{[(1-Cyclopropylethyl)amino]methyl}phenol} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{Quinone derivative} + \text{H}_2\text{O}

This reaction is critical for modifying electronic properties and enhancing biological activity.

Reaction Conditions Products Mechanism
Acidic KMnO₄, 60°CQuinone derivativesTwo-electron oxidation of phenol

Nucleophilic Substitution at the Amino Site

The aminomethyl group participates in nucleophilic substitution. For instance, reactions with alkyl halides or acylating agents yield secondary amines or amides. In related compounds, such substitutions occur under mild conditions (e.g., room temperature, polar solvents):

R-X+2-[(1-Cyclopropylethyl)amino]methylphenolR-NH-CH2phenol+HX\text{R-X} + \text{this compound} \rightarrow \text{R-NH-CH}_2-\text{phenol} + \text{HX}

Substrate Nucleophile Product Yield
Methyl iodideMethoxideN-methylated derivative78%
Acetyl chlorideAcetateAcetamide derivative85%

Cyclopropane Ring-Opening Reactions

The cyclopropane ring exhibits strain-driven reactivity. Under acidic conditions, protonation at the ring edge leads to ring-opening, forming alkenes or carbocations . For example:

CyclopropaneHClCH2=CH-CH2NH-CH2phenol+H2O\text{Cyclopropane} \xrightarrow{\text{HCl}} \text{CH}_2=\text{CH-CH}_2\text{NH-CH}_2-\text{phenol} + \text{H}_2\text{O}

This reactivity is leveraged in medicinal chemistry to generate bioactive intermediates.

Electrophilic Aromatic Substitution

The phenolic group activates the aromatic ring toward electrophiles. Nitration and sulfonation occur preferentially at the ortho/para positions relative to the hydroxyl group . For example:

2-[(1-Cyclopropylethyl)amino]methylphenolHNO3H2SO4Nitro-substituted derivative+H2O\text{this compound} \xrightarrow[\text{HNO}_3]{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative} + \text{H}_2\text{O}

Electrophile Position Major Product
NO₂⁺ (Nitration)Para4-Nitro derivative
SO₃H⁺ (Sulfonation)Ortho3-Sulfo derivative

Hydrogen Bonding and Chelation

The phenolic hydroxyl and amine groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is utilized in catalysis and material science . For example:

Compound+Cu(OAc)2Cu(II)-phenolate complex\text{Compound} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II)-phenolate complex}

Comparative Reactivity with Analogues

Reactivity differences between ortho- and para-substituted derivatives highlight structural effects:

Property 2-Substituted Derivative 4-Substituted Derivative
Oxidation RateFaster due to steric protectionSlower
Electrophilic SubstitutionPredominantly para-directingOrtho-directing
Cyclopropane StabilityLess stable under acidMore stable

Mechanistic Insights

  • Oxidation : Proceeds via a semiquinone radical intermediate, confirmed by ESR studies.

  • Cyclopropane Opening : Follows a carbocation mechanism, with trapping experiments verifying intermediates .

  • Aminomethyl Reactivity : Steric hindrance from the cyclopropylethyl group slows nucleophilic attack at the amine.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Reagent in Chemical Reactions: 2-{[(1-Cyclopropylethyl)amino]methyl}phenol serves as a reagent in various organic synthesis processes. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies .

2. Biochemical Studies:

  • Enzyme Activity Investigation: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its phenolic hydroxyl group can form hydrogen bonds with enzymes, enhancing binding affinity and modulating enzymatic activity .

3. Medicinal Chemistry:

  • Drug Development Precursor: Research has focused on the potential therapeutic effects of this compound, particularly its role as a precursor in drug development. Its interactions with biological targets suggest possible applications in treating various diseases .

4. Specialty Chemicals Production:

  • Industrial Applications: The compound is also explored for its use in developing specialty chemicals and materials with specific properties, contributing to advancements in chemical manufacturing.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Mechanism of Action: The cyclopropylethyl group enhances binding affinity to target proteins, while the phenolic hydroxyl group participates in hydrogen bonding, influencing biological effects .
  • Key Biological Activities:
    • Antitumor Activity: Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. For example, MCF7 breast cancer cells showed a dose-dependent reduction in viability with an IC50 value around 5 µM after 48 hours of treatment .
    • Anti-inflammatory Effects: In animal models of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups .
    • Antimicrobial Properties: In vitro tests have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in infection treatment .

Mechanism of Action

The mechanism of action of 2-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(1-Cyclopropylethyl)amino]methyl}phenol include:

    2-{[(1-Cyclopropylmethyl)amino]methyl}phenol: This compound has a similar structure but with a cyclopropylmethyl group instead of a cyclopropylethyl group.

    2-{[(1-Cyclopropylethyl)amino]methyl}aniline: This compound features an aniline group instead of a phenol group.

    2-{[(1-Cyclopropylethyl)amino]methyl}benzyl alcohol: This compound has a benzyl alcohol group instead of a phenol group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

2-{[(1-Cyclopropylethyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound comprises a phenolic group linked to a cyclopropylethylamine moiety, which enhances its reactivity and biological interactions. The compound's molecular formula is C13_{13}H17_{17}N1_{1}O1_{1}, with a molecular weight of 191.27 g/mol . This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The phenolic hydroxyl group can engage in hydrogen bonding, enhancing the compound's binding affinity to target proteins. The cyclopropylethyl group may also modulate the compound's pharmacokinetic properties, influencing its bioavailability and efficacy .

Key Interactions

  • Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with amino acids in target proteins, which is crucial for the modulation of enzymatic activity.
  • Covalent Bonding : The amino group can form covalent interactions with specific residues in enzymes or receptors, potentially altering their function .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. It has been evaluated for its effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .
  • Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of this compound, which could have implications for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study assessed the compound's effectiveness against various bacteria and fungi. Results indicated that it exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for different strains, highlighting its potential as an antimicrobial agent .
  • Mechanistic Insights :
    • Research focused on understanding the interaction between this compound and bacterial DNA gyrase. Molecular docking studies revealed that the compound forms critical hydrogen bonds with key residues in the active site of DNA gyrase, suggesting a mechanism similar to that of established antibiotics like ciprofloxacin .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of this compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for evaluating its suitability as a drug candidate .

Data Table: Biological Activity Overview

Biological ActivityPathogen/TargetMIC ValueMechanism
AntimicrobialE. coli0.21 µMInhibition of DNA gyrase
AntimicrobialPseudomonas aeruginosaModerateInteraction with cell membrane
Anti-inflammatoryVariousN/AModulation of inflammatory pathways

Q & A

Q. What statistical models are optimal for multifactorial studies on this compound’s applications?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design to explore interactions between variables (e.g., temperature, catalyst loading). For ecological studies, mixed-effects models account for nested variables (e.g., soil type, microbial diversity). Bayesian networks can predict outcomes in understudied environmental compartments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.